molecular formula C5H11ClN4 B1471206 4-Azidopiperidine hydrochloride CAS No. 852030-95-6

4-Azidopiperidine hydrochloride

Cat. No. B1471206
M. Wt: 162.62 g/mol
InChI Key: VWCOBSROGHKKEW-UHFFFAOYSA-N
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Description

4-Azidopiperidine hydrochloride is a chemical compound that is used as a versatile building block in the synthesis of complex chemical compounds . It is also used as a reagent or specialty chemical, and has many applications in research, such as being an intermediate for the synthesis of other chemicals .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The unique chemical properties of 4-Azidopiperidine hydrochloride make it a versatile reagent that can be used in various synthetic reactions, including click chemistry, Buchwald-Hartwig coupling, and Staudinger ligation.


Molecular Structure Analysis

The molecular formula of 4-Azidopiperidine hydrochloride is C5H11ClN4 . The InChI is InChI=1S/C5H10N4.ClH/c6-9-8-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H and the Canonical SMILES is C1CNCCC1N= [N+]= [N-].Cl .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Preparation Methods

  • Aza-Prins Cyclization for Piperidine Derivatives : The synthesis of 4-Hydroxypiperidines, closely related to 4-Azidopiperidine, utilizes aza-Prins cyclization. This method involves the reaction of aldehydes with N-tosyl homoallylamine, using phosphomolybdic acid as a catalyst under mild conditions (Yadav et al., 2009).

  • Synthesis of Key Intermediates : 4-Methylenepiperidine hydrochloride, a compound similar to 4-Azidopiperidine hydrochloride, is synthesized as a key intermediate for antifungal drugs. The process involves avoiding organolithium reagents and column chromatography, making it suitable for industrial production (Chen et al., 2019).

  • One-Pot Synthesis of Azidopiperidines : A one-pot synthesis method has been developed for 3-azidopiperidines, which are structurally related to 4-Azidopiperidine. This method uses intramolecular cyclization of unsaturated amines and is significant for the preparation and biological studies of piperidine-containing structures (Ortiz et al., 2014).

Chemical Properties and Reactions

  • Characterization of Phenazopyridine Derivatives : Phenazopyridine hydrochloride, which shares structural elements with 4-Azidopiperidine hydrochloride, has been studied using NMR methodology. This research provides insights into the preferred protonation sites and influences on molecular structures, which can be relevant for understanding 4-Azidopiperidine hydrochloride (Burgueño-Tapia et al., 2005).

  • Mechanism of Benzidine Disproportionation : The study of the benzidine disproportionation of (arylhydrazo)pyridines, which are similar to 4-Azidopiperidine hydrochloride, provides insight into the reaction mechanisms in acid media. This is useful for understanding the chemical behavior of azidopyridines under different conditions (Cox et al., 1998).

Biological and Pharmaceutical Relevance

  • Anti-HIV Activity of Azidopyridines : Research on 4'-azidonucleosides, which are related to 4-Azidopiperidine hydrochloride, shows potent activity against HIV in cell culture. This suggests potential biomedical applications for azidopyridines in antiviral therapies (Maag et al., 1992).

  • Metabolism of Aminopiperidine Drugs : The study of the metabolism of 4-aminopiperidines by cytochrome P450s, which includes compounds similar to 4-Azidopiperidine, provides insights into drug design. Understanding the molecular interactions and catalytic mechanisms can aid in optimizing drug metabolism (Sun & Scott, 2011).

properties

IUPAC Name

4-azidopiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-9-8-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCOBSROGHKKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidopiperidine hydrochloride

CAS RN

852030-95-6
Record name 4-azidopiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MC Bryan, CD Hein, H Gao, X Xia… - ACS Combinatorial …, 2013 - ACS Publications
A platform that incorporates computational library design, parallel solution-phase synthesis, continuous flow hydrogenation, and automated high throughput purification and reformatting …
Number of citations: 25 pubs.acs.org

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